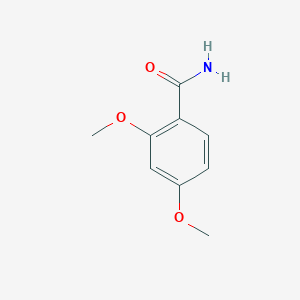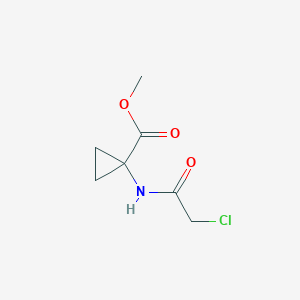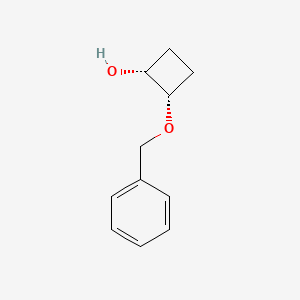
Propanamide, N-(3,4-dichlorophenyl)-N-methyl-
Descripción general
Descripción
Propanamide, N-(3,4-dichlorophenyl)-N-methyl- is a chemical compound known for its use as a post-emergence herbicide. It is moderately soluble in water and has low volatility. This compound is primarily used in agricultural settings to control broad-leaved and annual grass weeds in crops such as rice .
Métodos De Preparación
The industrial synthesis of Propanamide, N-(3,4-dichlorophenyl)-N-methyl- involves several steps:
Nitration: 1,2-dichlorobenzene is nitrated to produce 1,2-dichloro-4-nitrobenzene.
Hydrogenation: The nitro group of 1,2-dichloro-4-nitrobenzene is hydrogenated using Raney nickel to yield 3,4-dichloroaniline.
Análisis De Reacciones Químicas
Propanamide, N-(3,4-dichlorophenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert it into simpler amines or other derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Propanamide, N-(3,4-dichlorophenyl)-N-methyl- has several scientific research applications:
Chemistry: It is used as a model compound in studies of herbicide action and degradation.
Biology: Research on its effects on plant physiology and its role in inhibiting photosynthesis in weeds.
Medicine: Investigations into its potential toxicological effects and safety profiles.
Industry: Utilized in the development of new herbicidal formulations and agricultural chemicals
Mecanismo De Acción
The primary mechanism of action of Propanamide, N-(3,4-dichlorophenyl)-N-methyl- is the inhibition of photosynthesis in susceptible plants. It specifically targets the electron transport chain in photosystem II, disrupting the conversion of light energy into chemical energy and ultimately leading to the death of the weed .
Comparación Con Compuestos Similares
Propanamide, N-(3,4-dichlorophenyl)-N-methyl- is similar to other anilide herbicides such as:
Propanil: Another widely used herbicide with a similar mode of action.
3,4-Dichloroaniline: A precursor in the synthesis of various herbicides.
Acetanilide herbicides: A broader class of herbicides with similar chemical structures and functions
What sets Propanamide, N-(3,4-dichlorophenyl)-N-methyl- apart is its specific efficacy in controlling a wide range of weeds in rice fields, making it a valuable tool in agricultural weed management.
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-3-10(14)13(2)7-4-5-8(11)9(12)6-7/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFWCQRBNMGEEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60776855 | |
| Record name | N-(3,4-Dichlorophenyl)-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60776855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15533-81-0 | |
| Record name | N-(3,4-Dichlorophenyl)-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60776855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B3048006.png)

![(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3048010.png)
![3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B3048012.png)

![2-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B3048014.png)


